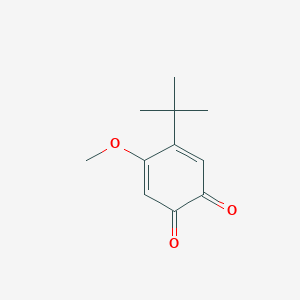

4-tert-Butyl-5-methoxy-o-benzoquinone

CAS No.: 36122-03-9

Cat. No.: VC3833765

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36122-03-9 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione |

| Standard InChI | InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3 |

| Standard InChI Key | CWFFIAHHCALISQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=O)C(=O)C=C1OC |

| Canonical SMILES | CC(C)(C)C1=CC(=O)C(=O)C=C1OC |

Introduction

Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione, reflects its bicyclic structure. Key structural attributes include:

-

Quinone Core: A cyclohexadienedione system with conjugated carbonyl groups at positions 1 and 2.

-

Substituents:

-

A tert-butyl group (-C(CH₃)₃) at position 4, providing steric bulk.

-

A methoxy group (-OCH₃) at position 5, influencing electronic properties.

-

The SMILES notation, CC(C)(C)C1=CC(=O)C(=O)C=C1OC, and InChI key, CWFFIAHHCALISQ-UHFFFAOYSA-N, facilitate precise structural identification .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Density | 1.08 g/cm³ | |

| Boiling Point | 294.98°C (predicted) | |

| Melting Point | Not explicitly reported | – |

| Refractive Index | 1.50 (predicted) |

Spectroscopic Characterization

-

UV-Vis: Absorptions in the 300–400 nm range, typical of o-quinones .

-

NMR: Distinct signals for tert-butyl protons (δ ~1.3–1.5 ppm) and methoxy groups (δ ~3.8 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 194.23, corroborating the molecular formula .

Synthesis and Reactivity

Oxidation of Catechol Derivatives

The compound is synthesized via oxidation of 4-tert-butyl-5-methoxycatechol. Methods include:

-

Electrochemical Oxidation: Utilizes aqueous sodium acetate as electrolyte, yielding the quinone through a two-electron process .

-

Metal-Catalyzed Oxidation: Manganese(II) complexes grafted on mesoporous silica mimic enzymatic pathways, enabling aerobic oxidation under mild conditions .

Functionalization of o-Quinones

4-tert-Butyl-5-methoxy-o-benzoquinone participates in:

-

Michael Additions: Reacts with nucleophiles (e.g., barbituric acids) to form spiropyrimidine derivatives .

-

Diels-Alder Reactions: Forms 1,4-benzodioxines with acyclic dienes .

Redox Behavior

The quinone/catechol redox couple is pivotal in electron-transfer processes. Cyclic voltammetry reveals a quasi-reversible redox wave (E₁/₂ ≈ +0.2 V vs. Ag/AgCl), indicative of its role in catalytic cycles .

Applications in Catalysis and Synthesis

Biomimetic Catalysis

-

Enzyme Mimicry: Serves as a model for manganese-dependent dioxygenases, catalyzing the oxidation of catechols to quinones under aerobic conditions .

-

Oxidation Catalysts: Facilitates aerobic dehydrogenation of amines to imines, leveraging its redox activity .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume